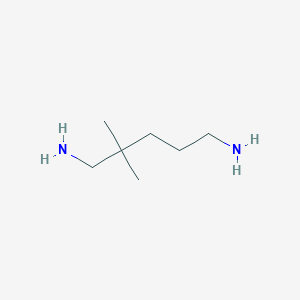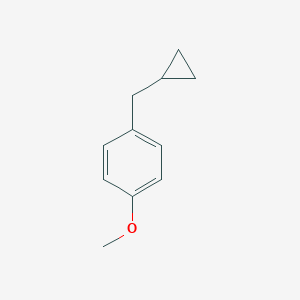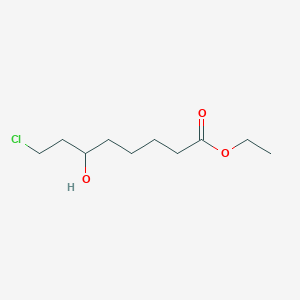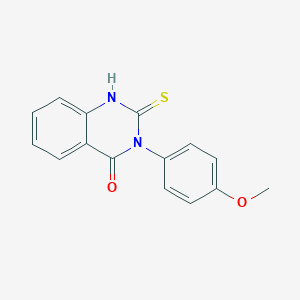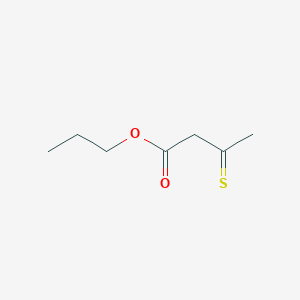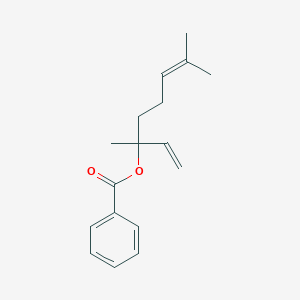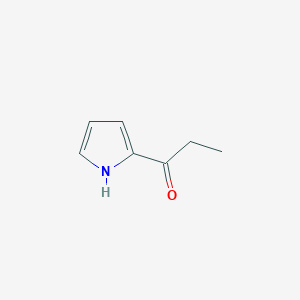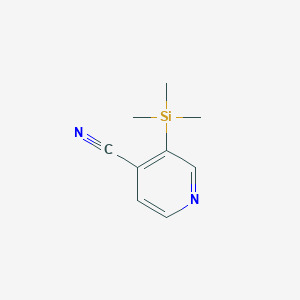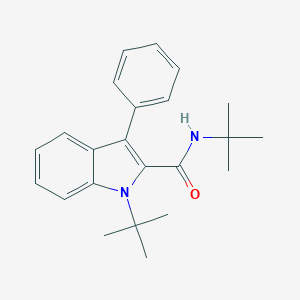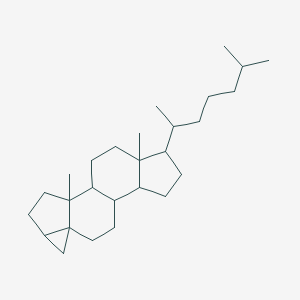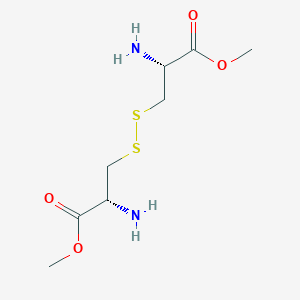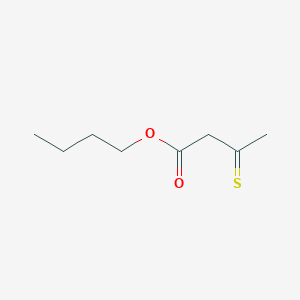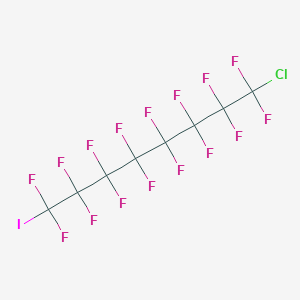
1-Chloro-8-iodoperfluorooctane
Overview
Description
1-Chloro-8-iodoperfluorooctane is a chemical compound with the molecular formula C8ClF16I . It has a molecular weight of 562.42 g/mol . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Chloro-8-iodoperfluorooctane is represented by the formula C8ClF16I . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-8-iodoperfluorooctane, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Tuning of Ionic Liquid Crystal Properties
Research by Cavallo et al. (2021) demonstrates the combination of halogen bonding and the fluorous effect for tuning the properties of ionic liquid crystals. By forming halogen-bonded complexes with various mono-iodoperfluoroalkanes, they achieved enantiotropic liquid crystalline phases over a broad temperature range, which can be crucial for the development of new materials with specific thermal and optical properties (Cavallo et al., 2021).
Environmental Impact of Fluorinated Compounds
Ruan et al. (2015) investigated the environmental behaviors and potential adverse effects of chlorinated polyfluorinated ether sulfonate (Cl-PFAES), an alternative to perfluorooctanesulfonate (PFOS) used in China. Their study on the occurrence and distribution of various perfluoroalkyl and polyfluorinated compounds in municipal sewage sludge highlights the need for monitoring and understanding the environmental impact of fluorinated compounds, including those related to 1-Chloro-8-iodoperfluorooctane (Ruan et al., 2015).
Molecular Structure Analysis
Leung et al. (2011) explored the molecular structure of the complex formed between 1-chloro-1-fluoroethylene and hydrogen fluoride, providing insights into intermolecular interactions that could be relevant for understanding the behavior of compounds like 1-Chloro-8-iodoperfluorooctane in various chemical environments (Leung et al., 2011).
Electrophilic Chlorination
Wang et al. (2016) discussed the use of 1-chloro-1,2-benziodoxol-3-one for efficient chlorination of nitrogen-containing heterocycles and arenes. This highlights the role of chloro and iodo functionalities in electrophilic chlorination reactions, which could be applied to compounds like 1-Chloro-8-iodoperfluorooctane for synthesizing complex organic molecules (Wang et al., 2016).
Biodegradation of Fluorinated Compounds
Arakaki et al. (2010) studied the microbial biodegradation of a novel fluorotelomer alcohol, revealing the transformation into less harmful short fluorinated acids. This research is vital for understanding the biodegradation pathways of fluorinated compounds, potentially including those related to 1-Chloro-8-iodoperfluorooctane, thus aiding in the development of environmental remediation strategies (Arakaki et al., 2010).
Safety And Hazards
1-Chloro-8-iodoperfluorooctane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, or if inhaled, seek medical attention .
properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF16I/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAHXKFALCGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF16I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371481 | |
| Record name | 1-Chloro-8-iodoperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-8-iodoperfluorooctane | |
CAS RN |
16486-98-9 | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16486-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-8-iodoperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-8-iodoperfluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



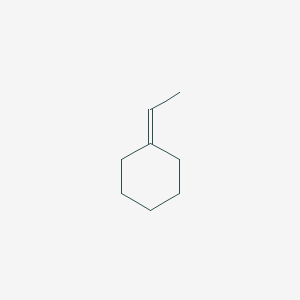
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
